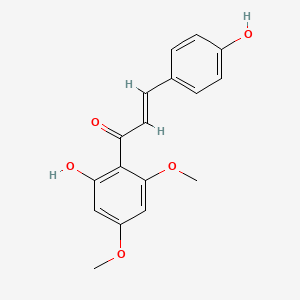

2',4-Dihydroxy-4',6'-dimethoxychalcone

描述

Flavokawain C is a member of chalcones.

2',4-Dihydroxy-4',6'-dimethoxychalcone is a natural product found in Humulus lupulus, Piper methysticum, and other organisms with data available.

作用机制

Target of Action

It has been demonstrated that this compound selectively inhibits the proliferation of certain types of cells, such as bc cells .

Mode of Action

2’,4-Dihydroxy-4’,6’-dimethoxychalcone interacts with its targets by triggering autophagy and intrinsic apoptosis . It induces cell cycle arrest in the G0/G1 phase and alters the mitochondrial outer membrane potential .

Biochemical Pathways

It is known that the compound triggers autophagy and intrinsic apoptosis, suggesting that it may affect pathways related to cell growth and death .

Result of Action

The action of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone results in the selective inhibition of cell proliferation, the triggering of autophagy and intrinsic apoptosis, and the induction of cell cycle arrest in the G0/G1 phase . It also alters the mitochondrial outer membrane potential .

生化分析

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the growth of CCRF-CEM leukemia cells and CEM/ADR5000 cells . It also demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2’,4-Dihydroxy-4’,6’-dimethoxychalcone is complex and involves several pathways. It has been found to induce cell cycle arrest in the G0/G1 phase and alter mitochondrial outer membrane potential .

生物活性

2',4-Dihydroxy-4',6'-dimethoxychalcone (DMC) is a naturally occurring chalcone derivative, which has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

DMC plays a significant role in various biochemical pathways. It is known to activate the Nrf2–ARE pathway , enhancing the expression of antioxidant genes and improving cellular defenses against oxidative stress. This activation is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and other oxidative agents.

Cellular Effects

DMC exhibits notable effects across different cell types:

- Cancer Cells : In breast cancer cells, DMC induces autophagy and mitochondrial apoptosis, leading to cell cycle arrest in the G0/G1 phase. It alters mitochondrial membrane potential, contributing to its cytotoxic effects.

- Melanogenesis : DMC has been shown to inhibit melanin production in B16F10 melanoma cells through multiple signaling pathways, including GSK-3β/β-Catenin and PI3K/Akt pathways. It effectively reduces tyrosinase activity and melanin content .

- Inflammation : In RAW264.7 macrophage cells, DMC suppresses the production of pro-inflammatory cytokines and inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), demonstrating significant anti-inflammatory properties .

The mechanisms through which DMC exerts its biological effects include:

- Nrf2 Activation : DMC binds to Nrf2, facilitating its translocation to the nucleus where it activates antioxidant response elements (ARE), promoting the expression of genes involved in detoxification and antioxidant defense.

- Cell Cycle Regulation : DMC influences cell cycle progression by inducing G0/G1 arrest in cancer cells, which is critical for limiting tumor growth .

- Autophagy Induction : The compound promotes autophagic processes that can lead to programmed cell death in cancerous cells while protecting normal cells from stress-induced damage.

Dosage Effects

The biological activity of DMC varies significantly with dosage:

- Protective Effects : At lower concentrations (e.g., 20 μM), DMC exhibits protective effects against oxidative stress without causing toxicity.

- Toxic Effects : Higher doses can lead to cytotoxicity, including hepatotoxicity and nephrotoxicity in animal models .

Table 1: Summary of Biological Activities of DMC

Case Study: Anti-Melanogenic Effects

A study evaluated the effect of DMC on melanin production in B16F10 melanoma cells. Results indicated that treatment with DMC significantly reduced both melanin content and tyrosinase activity. Specifically, at a concentration of 20 μM, melanin production was decreased by approximately 83% compared to control groups treated with LPS alone .

Case Study: Anti-Inflammatory Mechanism

In another investigation involving RAW264.7 macrophages, DMC was shown to inhibit LPS-induced inflammation. The compound reduced the expression levels of NF-kB/p65 nuclear translocation and decreased inflammatory cytokines significantly at concentrations as low as 10 μM .

属性

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-9-15(20)17(16(10-13)22-2)14(19)8-5-11-3-6-12(18)7-4-11/h3-10,18,20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUFMIJZNYXWDX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958437 | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37308-75-1 | |

| Record name | Flavokawain C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37308-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavokawain C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LE8KTR6G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | 2',4-Dihydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the significance of finding 2',4-dihydroxy-4',6'-dimethoxychalcone in Kushen Decoction?

A1: this compound was identified for the first time in Sophora flavescens, a key ingredient of Kushen Decoction, during a study on the chemical principles of the decoction's flavonoid fraction. [] This discovery adds to the understanding of the decoction's chemical complexity and potential synergistic effects of its components.

Q2: How does the HPLC fingerprint of Kushen Tang relate to the presence of this compound?

A3: When analyzed under a 365 nm wavelength, the HPLC fingerprint of Kushen Tang revealed 22 common peaks, with six originating from Sophora flavescens. [] One of these peaks represents this compound, confirming its presence in the final decoction and highlighting the fingerprint's ability to identify specific compounds from the constituent herbs. This information is valuable for quality control and standardization of Kushen Tang preparations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。